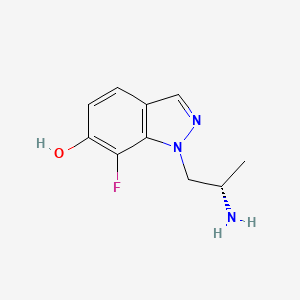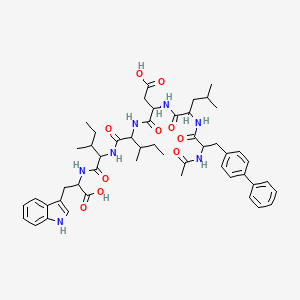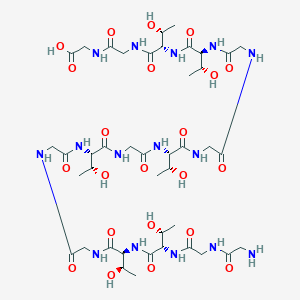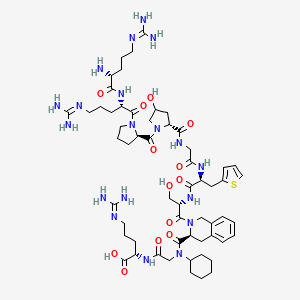![molecular formula C20H24FNO B10837809 [1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol](/img/structure/B10837809.png)
[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDL-28161 is a small molecule drug developed by Aventis. It functions as a 5-hydroxytryptamine receptor 2 antagonist, primarily targeting the 5-hydroxytryptamine receptor 2. This compound was initially researched for its potential use in treating psychiatric disorders, although its development was eventually terminated during the preclinical stage .
Métodos De Preparación
The synthesis of MDL-28161 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve:
Formation of intermediates:
Coupling reactions: These reactions often involve the use of catalysts and specific reagents to form the final product.
Purification: The final compound is purified using techniques such as chromatography and recrystallization.
Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring consistency and purity.
Análisis De Reacciones Químicas
MDL-28161 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
MDL-28161 has been studied for various scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of 5-hydroxytryptamine receptor antagonists.
Biology: Research has focused on its interactions with biological systems, particularly its binding to 5-hydroxytryptamine receptors.
Medicine: Although its development was terminated, it provided insights into the design of new psychiatric drugs.
Industry: The compound’s synthesis and reactions have been used to develop industrial processes for similar compounds.
Mecanismo De Acción
MDL-28161 exerts its effects by binding to the 5-hydroxytryptamine receptor 2, thereby blocking the action of serotonin. This antagonistic action can modulate neurotransmission and has potential therapeutic effects in psychiatric disorders. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions .
Comparación Con Compuestos Similares
MDL-28161 is similar to other 5-hydroxytryptamine receptor antagonists, such as:
Ketanserin: Another 5-hydroxytryptamine receptor 2 antagonist used in research and clinical settings.
Ritanserin: A compound with similar receptor binding properties and potential therapeutic applications.
The uniqueness of MDL-28161 lies in its specific binding affinity and the structural modifications that differentiate it from other compounds. These differences can influence its pharmacological profile and potential therapeutic uses.
Propiedades
Fórmula molecular |
C20H24FNO |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-phenylmethanol |
InChI |
InChI=1S/C20H24FNO/c21-19-8-6-16(7-9-19)10-13-22-14-11-18(12-15-22)20(23)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2 |
Clave InChI |
HRSUYEGDQAVTRC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)

![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
![2-(4-Anilino-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl)-5-methyloxolane-3,4-diol](/img/structure/B10837795.png)
![2-[[5-(Diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10837798.png)
![3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid](/img/structure/B10837802.png)